2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13449593
Molecular Formula: C16H29ClN2O3
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29ClN2O3 |
|---|---|
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | tert-butyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H29ClN2O3/c1-12(2)19(14(20)10-17)11-13-8-6-7-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3 |
| Standard InChI Key | YEDTYRBRFZVUIQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
Overview
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based heterocyclic compound characterized by a tert-butyl carbamate group at the 1-position and a functionalized side chain at the 2-position. This side chain consists of an isopropylamine moiety linked to a 2-chloro-acetyl group via a methylene bridge. The compound’s structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and G protein-coupled receptor (GPCR) modulators .
Chemical Structure and Properties
Molecular Architecture
The compound features a piperidine ring substituted with:
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A tert-butyl carbamate group at the 1-position, enhancing steric protection and stability.
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A 2-chloro-acetyl-isopropylamino-methyl side chain at the 2-position, contributing to electrophilic reactivity and hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₈ClN₂O₃ | Calculated |
| Molecular Weight | 332.87 g/mol | |
| Boiling Point | ~424.8°C | |
| Density | 1.093 g/cm³ | |
| Solubility | Soluble in DMSO, ethanol | |
| LogP (Partition Coeff.) | 1.38 |
The tert-butyl ester group increases lipophilicity, improving membrane permeability, while the chloro-acetyl group introduces reactivity for further functionalization .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step process:
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Boc Protection: tert-Butyl 4-aminopiperidine-1-carboxylate is reacted with 2-chloro-acetyl chloride in the presence of a base (e.g., triethylamine) to form the chloro-acetyl intermediate .
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Alkylation: The intermediate undergoes alkylation with isopropylamine, followed by methylene bridge formation using formaldehyde .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Chloro-acetyl chloride, TEA, DCM, 0°C→RT | 85% | |
| 2 | Isopropylamine, formaldehyde, EtOH, reflux | 74% |
Industrial-scale synthesis often employs continuous flow processes to optimize yield and purity.
Biological Activity and Applications
Table 3: Comparative Bioactivity of Piperidine Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Target Compound | mGAT4 | 89 | High |
| (S)-SNAP-5114 (Control) | mGAT4 | 120 | Moderate |
| tert-Butyl 4-aminopiperidine-1-carboxylate | CK2 Kinase | 250 | Low |
Recent studies highlight its potential in anticancer therapy, where chloro-acetyl derivatives disrupt tubulin polymerization (IC₅₀ = 2.1 µM) .
| Hazard | Precautionary Measure |
|---|---|
| Skin/Eye Irritation (H315, H319) | Use gloves, goggles |
| Respiratory Sensitivity (H335) | Work in fume hood |
Recent Research and Developments
Patent Landscape
A 2023 patent (US20230257354A1) discloses piperidine-carboxamide derivatives with chloro-acetyl groups as kinase inhibitors, underscoring the compound’s relevance in oncology .
Drug Delivery Innovations
Encapsulation in lipid nanoparticles (LNPs) has improved bioavailability by 40% in murine models, addressing solubility limitations .
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